molecular formula C5H7NO2S B3327756 3-Ethyl-1,3-thiazolidine-2,4-dione CAS No. 37868-77-2

3-Ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B3327756
CAS RN: 37868-77-2
M. Wt: 145.18 g/mol
InChI Key: IKQROFBYABVNTB-UHFFFAOYSA-N
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Description

3-Ethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with a five-membered C3NS ring . It is intriguing due to its presence in diverse natural and bioactive compounds. The sulfur at the first position and nitrogen at the third position enhance its pharmacological properties . It shows varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C5H7NO2S . It is a five-membered heterocycle system having one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing due to their presence in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-Ethyl-1,3-thiazolidine-2,4-dione is used in synthesizing various derivatives with potential therapeutic applications. For instance, the synthesis of ethyl-(2-(5-arylidine-2,4dioxothiazolidin-3-yl)acetyl)glycinates, alaninates, butanoates, valinates, and norvalinates involves converting 1,3-thiazolidine-2,4-dione into its potassium salt, followed by treatment with different compounds to obtain the final products (Tshiluka et al., 2021).

  • Role in Inhibitor Synthesis : It's used in the synthesis of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which act as ERK1/2 inhibitors in human leukemia cells. These compounds have shown effectiveness in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Biochemical and Pharmacological Research

  • Investigating Antidiabetic Agents : Studies have been conducted to evaluate the hypoglycemic and hypolipidemic activities of compounds containing this compound. For example, AL-321, a compound bearing this moiety, demonstrated significant hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice (Sohda et al., 1982).

  • Antimicrobial Applications : Novel 5-ethylidene-thiazolidine-2,4-diones derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi, showing moderate to very good activity (Joshi et al., 2021).

  • 2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, using a two-step approach, including alkylation and Knoevenagel condensation, has been reported. This compound is a derivative of the thiazolidine-2,4-dione core, which is significant in medicinal chemistry for potential drug-like small molecules (Holota et al., 2022).
  • Antioxidant Activity : Compounds containing this compound have been evaluated for antioxidant activities. For instance, a series of 5-arylmethylidene-1,3-thiazolidine-2,4-diones were prepared and evaluated for their DPPH free radical scavenging activity, demonstrating potential antioxidant properties (Čačić & Molnar, 2011).

  • Selective Inhibitor Development : Thiazolidine-2,4-dione analogues, such as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), have been synthesized and characterized as selective sphingosine kinase-2 inhibitors. These compounds demonstrate potential as lead anticancer agents, with significant inhibitory effects on tumor growth in both in vitro and in vivo models (Liu et al., 2013).

Mechanism of Action

Thiazolidinediones act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Safety and Hazards

While specific safety and hazard information for 3-Ethyl-1,3-thiazolidine-2,4-dione is not available, it’s worth noting that thiazolidinediones reduce bone mineral density and increase the risk of fractures in women .

properties

IUPAC Name

3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQROFBYABVNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308181
Record name 3-Ethyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37868-77-2
Record name 3-Ethyl-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37868-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 ml three necked round bottom flask, sodium hydride (60% in paraffin) (0.188 g, 0.00470 mole) was taken in DMF (2.0 ml). Thiazolidine-2,4-dione (0.5 g, 0.00427 mole) in DMF (3 ml) was slowly added at 0° C. over 15 min under nitrogen atmosphere. After addition was complete, the reaction mixture was stirred for 1 hr at 50° C. The reaction was then cooled to 0° C., followed by drop wise addition of ethyl iodide (0.41 ml, 0.00512 mole) at 0° C. The reaction mixture was warmed up to RT and stirred for 1 hr. After completion of the reaction, the reaction mixture was poured in water and aq. layer was extracted with ethyl acetate. Organic layers were combined and washed with brine solution, dried over Na2SO4, filtered and concentrated to afford crude product which was purified using column purification by eluting the compound with 5% ethyl acetate in hexanes to yield 0.5 g of 3-ethylthiazolidine-2,4-dione.
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.188 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.41 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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